4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C7H5BrN2 . It is also known as 4-Bromo-7-azaindole .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . For instance, compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, was synthesized and exhibited potent FGFR inhibitory activity . The yield of the synthesis was reported to be 71% as a yellow solid .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring and a pyrazine ring . The compound has a molecular weight of 197.04 .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives have been studied, particularly in the context of their biological activities . For example, compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity .Physical and Chemical Properties Analysis
This compound is a white to light yellow to light yellow-red powder or crystal . It has a melting point of 177.0 181.0 °C .Scientific Research Applications
Synthesis of Natural Alkaloids and Heterocycles
Total Synthesis of Variolin B and Deoxyvariolin B : Compounds related to 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine have been utilized in the total synthesis of the natural alkaloids variolin B and deoxyvariolin B. These compounds exhibit significant biological activity, making their synthesis a valuable endeavor for medicinal chemistry. The synthesis involves selective palladium-mediated functionalization, demonstrating the versatility of these compounds in complex organic synthesis (Baeza et al., 2010).
Heterocyclic Synthesis Applications : Derivatives of this compound have been shown to be useful intermediates in the synthesis of a variety of heterocycles. This includes the regiospecific synthesis of pyrrolin-2-ones and pyridines, which are key structures in many biologically active compounds. These methodologies offer new routes to these important heterocycles, underscoring the value of the compound in organic synthesis (Martins, 2002).
Antibacterial Activity
- Synthesis of Antibacterial Compounds : The brominated pyrrolopyridine derivatives have been used as substrates for the synthesis of new cyanopyridine derivatives with potential antibacterial activity. This underscores the role of these compounds in the development of new antimicrobial agents, highlighting their importance in medicinal chemistry research (Bogdanowicz et al., 2013).
Novel Heterocyclization Methods
- Marine Alkaloids Synthesis : A novel synthetic route to the pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine system, the core structure of variolin marine alkaloids, has been developed. This method involves the reaction of related brominated pyrrolopyridine compounds with tosylmethyl isocyanide under phase-transfer conditions, demonstrating the compound's utility in synthesizing complex marine alkaloid structures (Mendiola et al., 2004).
Synthesis of Complex Heterocycles
- Fischer Cyclization : The Fischer indole cyclization technique has been applied to derivatives of this compound for the synthesis of complex heterocycles. This highlights the compound's adaptability in synthetic strategies for creating bioactive heterocyclic frameworks (Alekseyev et al., 2015).
Mechanism of Action
Target of Action
The primary targets of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine are the fibroblast growth factor receptors (FGFRs). FGFRs play an essential role in various types of tumors . This compound has potent activities against FGFR1, 2, and 3 .
Mode of Action
This compound interacts with its targets, FGFRs, by inhibiting their activity. This inhibition results in changes in the cellular processes regulated by these receptors .
Biochemical Pathways
The FGFR signaling pathway is the primary biochemical pathway affected by this compound. This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of these downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . It also significantly inhibits the migration and invasion of cancer cells .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-7-4-6(9)5-2-3-10-8(5)11-7/h2-4H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCZORJPSDNBFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CN2)C(=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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